molecular formula C9H8N2 B1609506 3-(1H-pyrrol-3-yl)pyridine CAS No. 76304-55-7

3-(1H-pyrrol-3-yl)pyridine

Cat. No. B1609506
CAS RN: 76304-55-7
M. Wt: 144.17 g/mol
InChI Key: NBJJEVNCMXOMFD-UHFFFAOYSA-N
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Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

One notable application of derivatives of "3-(1H-pyrrol-3-yl)pyridine" is in the field of phosphorescent organic light-emitting diodes (PhOLEDs). For example, the compound 3-(1H-Pyrazol-1-yl)pyridine, which shares a structural similarity with the target molecule, has been utilized as an electron-transporting unit to construct bipolar host materials for PhOLEDs. These materials show high efficiency and low-efficiency roll-off in blue and green PhOLEDs, as well as in white OLEDs, indicating the potential of pyrrole-pyridine derivatives in advanced optoelectronic devices (Li et al., 2016).

Synthetic Chemistry

In synthetic chemistry, 3-Ylidene-1-pyrrolines, a class of compounds related to "3-(1H-pyrrol-3-yl)pyridine", have been investigated for their potential as precursors to various pyrrolidine derivatives and complex polyheterocyclic molecules. The unique combination of reactive sites in these compounds allows for the synthesis of diverse and complex molecular structures, demonstrating the importance of pyrrolidine and pyridine derivatives in synthetic strategies (Gazizov et al., 2020).

Catalysis

Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, involving pyrrolidine derivatives, showcases the versatility of these compounds in creating stereochemically diverse pyrrolidine structures. This process is crucial for the enantioselective synthesis of complex products with multiple stereocenters, highlighting the role of pyrrolidine and pyridine moieties in catalytic and synthetic chemistry (Adrio & Carretero, 2019).

Coordination Chemistry

The coordination chemistry of pyridine and pyrazolyl derivatives, including those related to "3-(1H-pyrrol-3-yl)pyridine", has been explored for their potential in forming luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unusual thermal and photochemical spin-state transitions. Such studies indicate the applicability of these derivatives in developing new materials for sensing and electronic applications (Halcrow, 2005).

Antibacterial and Anticancer Agents

Derivatives of "3-(1H-pyrrol-3-yl)pyridine" have been synthesized and investigated for their potential as antibacterial and anticancer agents. For example, novel syntheses from pyridinethiones have led to the creation of azo derivatives of thieno[2,3-b] pyridine, showing promising results as potential anti-bacterial and anti-cancer agents. This research underscores the importance of pyrrolidine and pyridine derivatives in the development of new therapeutic agents (Gaber et al., 2008).

Future Directions

The future directions for “3-(1H-pyrrol-3-yl)pyridine” are not explicitly mentioned in the search results. However, the synthesis of related compounds, such as 1H-pyrazolo[3,4-b]pyridines, has been a topic of recent research .

properties

IUPAC Name

3-(1H-pyrrol-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-2-8(6-10-4-1)9-3-5-11-7-9/h1-7,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJJEVNCMXOMFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CNC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70429087
Record name 3-(1H-pyrrol-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-pyrrol-3-yl)pyridine

CAS RN

76304-55-7
Record name 3-(1H-pyrrol-3-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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